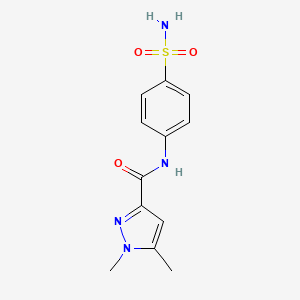
1,5-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of 1,5-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is not well-documented in the literature .Molecular Structure Analysis
The molecular weight of 1,5-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is 307.37g/mol. The molecular formula is C14H17N3O3S. The compound is canonicalized. The XLogP3-AA is 0.7. The exact mass and the mono-isotopic mass are both 307.09906259. The complexity is 474. The compound has 4 rotatable bonds, 2 hydrogen bond donors, and 4 hydrogen bond acceptors. The topological polar surface area is 103. The heavy atom count is 21 .Chemical Reactions Analysis
The chemical reactions involving 1,5-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide are not well-documented in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,5-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide include its molecular weight, molecular formula, XLogP3-AA, exact mass, mono-isotopic mass, complexity, rotatable bond count, hydrogen bond donor count, hydrogen bond acceptor count, topological polar surface area, and heavy atom count .Scientific Research Applications
Electrochemical Properties
- Polarographic Behavior : The electrochemical properties of certain pyrazole derivatives, including their polarographic reduction in acidic and alkaline solutions, have been investigated. These studies contribute to understanding the redox characteristics of pyrazole compounds, which is important for their potential application in electrochemical sensors and devices (Ravindranath et al., 1983).
Synthesis and Chemical Analysis
- Heterocyclic Synthesis : Research has been conducted on the utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. Such studies are crucial for developing novel compounds with potential applications in medicinal chemistry and materials science (Fadda et al., 2012).
- Crystal Structure Analysis : The crystal structure of pyrazole derivatives has been determined, providing valuable information for the design of compounds with desired physical and chemical properties (Prabhuswamy et al., 2016).
Biological Activities
- Antiproliferative Activities : Pyrazole-sulfonamide derivatives have been synthesized and tested for their in vitro antiproliferative activities against cancer cell lines. This research is foundational for the development of new anticancer agents (Mert et al., 2014).
- Antidepressant and Anticonvulsant Activities : Novel pyrazole derivatives have been evaluated for their antidepressant and anticonvulsant activities, highlighting the potential of pyrazole compounds in the development of new therapies for neurological disorders (Abdel-Aziz et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,5-dimethyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-8-7-11(15-16(8)2)12(17)14-9-3-5-10(6-4-9)20(13,18)19/h3-7H,1-2H3,(H,14,17)(H2,13,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXZGDQULJNEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2470721.png)

![1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2470724.png)
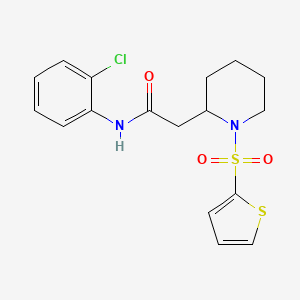
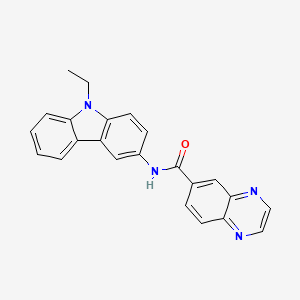
![N-(3,5-difluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2470728.png)

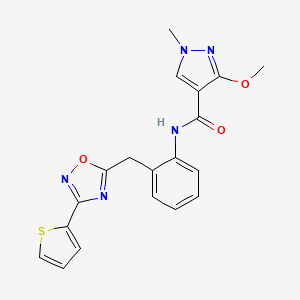

![N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide](/img/no-structure.png)

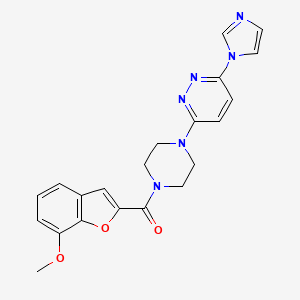
![2-Fluoro-4-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2470737.png)